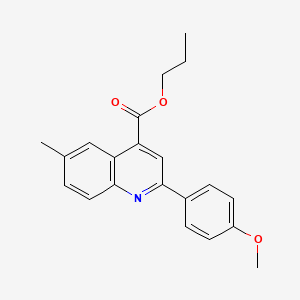
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as PMMQ, is a chemical compound that has caught the attention of researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes that are involved in the inflammatory response. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that it is relatively easy to synthesize. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have low toxicity, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate.
Zukünftige Richtungen
There are several future directions for the study of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another potential direction is to study its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate and its biochemical and physiological effects.
Synthesemethoden
The synthesis of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with methylamine and formaldehyde to form 2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxaldehyde. Finally, the propyl ester of the carboxylic acid is formed by reacting the aldehyde with propanol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZAOQKTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)
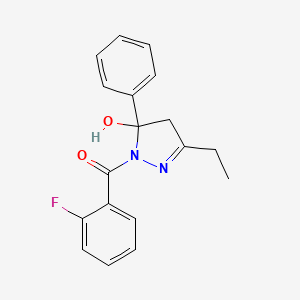
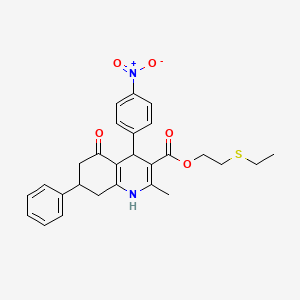
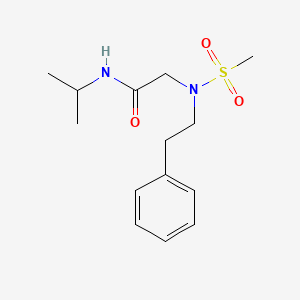
![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
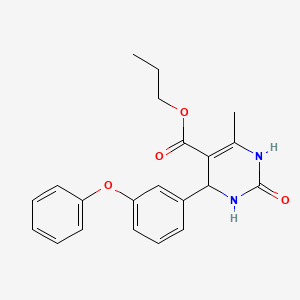
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)